4-Amino-1H-indazol-3-ol hydrochloride
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Overview
Description
4-Amino-1H-indazol-3-ol hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis techniques to ensure high yields and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-indazol-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
4-Amino-1H-indazol-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-1H-indazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it has been shown to inhibit cell growth in certain cancer cell lines by interfering with key signaling pathways .
Comparison with Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
2H-indazole: Another tautomeric form of indazole with different chemical properties.
3-Amino-1H-indazole: Similar to 4-Amino-1H-indazol-3-ol hydrochloride but with the amino group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-amino-1,2-dihydroindazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)7(11)10-9-5;/h1-3H,8H2,(H2,9,10,11);1H |
InChI Key |
QHSOIUKYABFDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)N.Cl |
Origin of Product |
United States |
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